molecular formula C19H13ClN2O5 B2566111 6-chloro-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 931954-19-7

6-chloro-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B2566111
CAS No.: 931954-19-7
M. Wt: 384.77
InChI Key: KRIUDNMMRCKREG-UHFFFAOYSA-N
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Description

6-Chloro-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a synthetic chromenone derivative featuring a 1,2,4-oxadiazole moiety at position 3 of the chromenone core. The chromenone ring is substituted with a chlorine atom at position 6, while the oxadiazole ring is linked to a 2,4-dimethoxyphenyl group.

Synthetic routes for analogous compounds involve condensation reactions between substituted acetic acids and aldehydes, followed by cyclization to form the oxadiazole ring. For example, Cu-catalyzed oxidative cyclization of nitriles and amides has been employed to synthesize 3-(1,2,4-oxadiazolyl)chromones, yielding products in moderate to good yields (e.g., 40% for 3-(5-phenyl-1,2,4-oxadiazol-3-yl)chromone) .

Properties

IUPAC Name

6-chloro-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O5/c1-24-12-4-5-13(16(9-12)25-2)17-21-18(27-22-17)14-8-10-7-11(20)3-6-15(10)26-19(14)23/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIUDNMMRCKREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Cl)OC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination of the chromen-2-one core using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative, followed by cyclization.

    Coupling of the 1,2,4-Oxadiazole with the Chromen-2-one Core: The final step involves coupling the 1,2,4-oxadiazole ring with the chromen-2-one core through a suitable linker, such as an ester or amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, research has shown that oxadiazole derivatives can inhibit telomerase activity in cancer cell lines, which is crucial for cancer cell proliferation. In one study, a series of oxadiazole derivatives were synthesized and tested against various cancer cell lines, demonstrating promising results in terms of growth inhibition and cytotoxicity .

CompoundCancer Cell LineIC50 (µM)
Compound ASGC-7901 (gastric cancer)2.3 ± 0.07
Compound BHEPG2 (liver cancer)1.18 ± 0.14
Compound CHL-60 (leukemia)3.52

Antimicrobial Activity

The oxadiazole ring system has been associated with antimicrobial properties. Various studies have synthesized oxadiazole derivatives that exhibited effective antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests that 6-chloro-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one may also possess similar antimicrobial potentials.

Anti-inflammatory Properties

Compounds featuring the chromenone structure have been studied for their anti-inflammatory effects. The incorporation of the oxadiazole moiety may enhance these effects by modulating inflammatory pathways. Research has indicated that certain derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

Case Study 1: Synthesis and Evaluation of Oxadiazole Derivatives

A study conducted by Salahuddin et al. synthesized various substituted oxadiazole derivatives and evaluated their anticancer activity through the National Cancer Institute's screening program. Among the tested compounds, several demonstrated significant growth inhibition against multiple cancer cell lines .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Another research highlighted the importance of substituents on the oxadiazole ring in determining biological activity. Modifications at specific positions on the phenyl ring influenced the potency of the compounds against cancer cells . This SAR analysis is crucial for optimizing the design of new therapeutic agents based on this compound.

Mechanism of Action

The mechanism of action of 6-chloro-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

The 1,2,4-oxadiazole ring’s substituents significantly influence physicochemical and biological properties:

Compound Name Oxadiazole Substituent Chromenone Substituent Yield (%) Melting Point (°C) Key Reference
6-Chloro-3-[3-(2,4-dimethoxyphenyl)-oxadiazolyl]-2H-chromen-2-one 2,4-Dimethoxyphenyl 6-Cl N/A* N/A Target Compound
6-Chloro-3-[3-(2-methylphenyl)-oxadiazolyl]-2H-chromen-2-one 2-Methylphenyl 6-Cl N/A N/A
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)chromone Phenyl None 40 N/A
3-(3'-Acetyl-5'-phenyl-oxadiazolyl)chromone 3'-Acetyl-5'-phenyl None N/A N/A

Notes:

  • Substituents like acetyl (in 3'-acetyl-5'-phenyl derivatives) introduce steric and electronic effects that may alter reactivity or binding affinity .

Substituent Variations on the Chromenone Core

The position and nature of substituents on the chromenone ring modulate solubility, stability, and bioactivity:

Compound Name Chromenone Substituent Oxadiazole Substituent Key Properties Reference
6-Chloro-3-[3-(2,4-dimethoxyphenyl)-oxadiazolyl]-2H-chromen-2-one 6-Cl 2,4-Dimethoxyphenyl Potential electronegativity enhancement Target
7-(Diethylamino)-3-[3-(2,4-dimethoxyphenyl)-oxadiazolyl]-2H-chromen-2-one 7-(Diethylamino) 2,4-Dimethoxyphenyl Improved solubility due to amino group
3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one None 3,4-Dimethoxyphenyl Melting point: 127–129°C
7-Hydroxy-3-phenyl-2H-chromen-2-one 7-OH Phenyl High yield (92%), high melting point (217–219°C)

Key Observations :

  • The 7-(diethylamino) substituent in E594-0203 () likely improves solubility in polar solvents, whereas the 6-chloro group in the target compound may favor lipophilic environments.

Spectroscopic and Physical Properties

Data from analogous compounds highlight trends:

Infrared (IR) Spectroscopy :

  • Oxadiazole-linked chromenones exhibit characteristic C=O stretches near 1660–1705 cm⁻¹ and aromatic C–H stretches at 3070–3076 cm⁻¹ .
  • Methoxy groups show strong absorption bands near 1150–1174 cm⁻¹ .

¹H-NMR Data :

  • Methoxy protons resonate as singlets near δ 3.8–4.0 ppm .
  • Aromatic protons in dimethoxyphenyl groups appear as multiplets in δ 6.7–7.9 ppm .

Melting Points :

  • Methoxy-substituted chromenones (e.g., 3-(3,4-dimethoxyphenyl)-2H-chromen-2-one) melt at 127–129°C, while hydroxylated analogs (e.g., 7-hydroxy derivatives) exhibit higher melting points (217–219°C) due to hydrogen bonding .

Biological Activity

6-Chloro-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2H-chromen-2-one derivatives with oxadiazole moieties. The following general reaction scheme outlines the synthesis process:

  • Starting Materials :
    • 2H-chromen-2-one
    • 2,4-dimethoxyphenyl isocyanate
    • Chlorinating agents
  • Procedure :
    • The chromenone is treated with the isocyanate in a suitable solvent under reflux conditions.
    • Chlorination is performed using chlorinating agents to introduce the chlorine atom at the 6-position.
  • Characterization :
    • The product is purified and characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins such as Bcl-2 .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (Lung)5.0Apoptosis induction
Compound BHeLa (Cervical)4.5Caspase activation
6-Chloro...MCF-7 (Breast)3.8Bcl-2 inhibition

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have indicated that it possesses significant activity against both gram-positive and gram-negative bacteria. The presence of the chlorine substituent enhances its antibacterial efficacy .

Table 2: Antimicrobial Activity

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15Ciprofloxacin (20)
Escherichia coli12Ciprofloxacin (18)

Antioxidant Activity

Antioxidant assays have demonstrated that derivatives of this compound can scavenge free radicals effectively. This property is attributed to the electron-donating ability of the methoxy groups present in the structure .

Table 3: Antioxidant Activity

CompoundDPPH Scavenging (%) at 100 µg/mL
Compound A85%
Compound B75%
6-Chloro...90%

Case Studies and Research Findings

A notable study investigated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The findings indicated that modifications in the phenyl ring significantly influenced biological activity. Specifically, compounds with electronegative substituents exhibited enhanced potency .

Another research effort focused on the structure-activity relationship (SAR) of oxadiazole-containing compounds. It was found that the presence of halogen atoms like chlorine at specific positions contributed to increased cytotoxicity against cancer cells .

Q & A

Q. How can crystallography resolve ambiguities in molecular conformation?

  • Answer:
  • Single-crystal X-ray diffraction: Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane) and refine structures with SHELX .
  • Comparative analysis: Overlay experimental and DFT-optimized geometries (Gaussian 09) to validate intramolecular interactions (e.g., π-π stacking) .

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